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Compound of Interest

Compound Name: 3-(2-Phenoxyethyl)azetidine

Cat. No.: B15302035

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding specific biological targets and quantitative data for 3-(2-
Phenoxyethyl)azetidine is not readily available in public literature. This guide provides a
comprehensive framework for in silico modeling based on the known biological activities and
computational methodologies applied to structurally related azetidine derivatives. The
presented signaling pathways and quantitative data are illustrative and intended to serve as a
template for research on this specific molecule.

Introduction

Azetidine-containing compounds represent a significant class of heterocyclic molecules with a
diverse range of biological activities, including antibacterial, antifungal, and anticancer
properties.[1][2][3] The strained four-membered ring of the azetidine moiety presents unique
conformational constraints that can be exploited in drug design to achieve high binding affinity
and selectivity for specific biological targets.[2] The molecule 3-(2-Phenoxyethyl)azetidine
combines the azetidine core with a phenoxyethyl side chain, suggesting potential interactions
with a variety of protein targets.

This technical guide outlines a comprehensive in silico approach to characterize the potential
interactions of 3-(2-Phenoxyethyl)azetidine with biological systems. It covers methodologies
from initial target identification and molecular docking to in-depth molecular dynamics
simulations and ADME/Tox profiling. The objective is to provide a robust computational
framework to guide further experimental validation and drug development efforts.
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Physicochemical Properties of 3-(2-
Phenoxyethyl)azetidine

A summary of the computed physicochemical properties for 3-(2-Phenoxyethyl)azetidine
obtained from PubChem is presented in Table 1. These properties are crucial for initial
assessment of its drug-like characteristics.[4]

Property Value
Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
XLogP3 1.4
Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 2

Rotatable Bond Count 3
Topological Polar Surface Area 21.3 A2
Formal Charge 0

Table 1: Computed Physicochemical Properties of 3-(2-Phenoxyethyl)azetidine

In Silico Modeling Workflow

A typical in silico workflow for characterizing the interactions of a novel small molecule like 3-(2-
Phenoxyethyl)azetidine is depicted below. This multi-step process allows for a
comprehensive evaluation from potential target binding to systemic effects.
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Caption: In Silico Modeling Workflow for 3-(2-Phenoxyethyl)azetidine.
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Hypothetical Signhaling Pathway Interactions

Based on the known activities of other azetidine derivatives, which have shown efficacy as
anticancer agents, a plausible signaling pathway that could be modulated by 3-(2-
Phenoxyethyl)azetidine is the Epidermal Growth Factor Receptor (EGFR) pathway. The
diagram below illustrates the canonical EGFR signaling cascade and a hypothetical point of

inhibition by the compound.
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Caption: Hypothetical Inhibition of the EGFR Signaling Pathway.
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Methodologies for Key Experiments
Molecular Docking Protocol

Protein Preparation: The 3D structure of the target protein (e.g., EGFR kinase domain) is
obtained from the Protein Data Bank (PDB). Water molecules and co-crystalized ligands are
removed. Hydrogen atoms are added, and the protein is energy minimized using a suitable
force field (e.g., CHARMMS36).

Ligand Preparation: The 3D structure of 3-(2-Phenoxyethyl)azetidine is generated and
energy minimized using a quantum mechanical method (e.g., DFT with B3LYP/6-31G*).

Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used to predict
the binding pose of the ligand within the active site of the protein. The search space is
defined by a grid box encompassing the known binding pocket.

Analysis: The resulting poses are ranked based on their predicted binding affinity (scoring
function). The pose with the lowest binding energy is selected for further analysis of
intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Molecular Dynamics Simulation Protocol

System Setup: The top-ranked protein-ligand complex from molecular docking is placed in a
periodic boundary box and solvated with an explicit water model (e.g., TIP3P).[5] lons are
added to neutralize the system.

Energy Minimization: The system undergoes energy minimization to remove steric clashes.

[5]

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and
equilibrated under NVT (constant volume) and then NPT (constant pressure) ensembles.

Production Run: A production molecular dynamics simulation is run for a significant duration
(e.g., 100 ns) to sample the conformational space of the complex.[5]

Trajectory Analysis: The trajectory is analyzed to assess the stability of the complex (RMSD,
RMSF), changes in protein conformation, and the persistence of key intermolecular
interactions over time.
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ADME/Tox Prediction

Computational tools such as SwissADME and pkCSM are utilized to predict the

pharmacokinetic and toxicological properties of 3-(2-Phenoxyethyl)azetidine. These web-

based servers use quantitative structure-activity relationship (QSAR) models to estimate

various parameters.

Quantitative Data Presentation

The following tables provide a template for summarizing the quantitative data that would be

generated from the in silico analyses.

Table 2: Predicted Binding Affinities from Molecular Docking (Hypothetical)

Target Protein

Binding Affinity (kcal/mol)

Interacting Residues

EGFR Kinase Domain -8.5 Met793, Leu718, Gly719
c-Src Kinase -7.9 Thr338, Leu273, Val281
VEGFR2 Kinase -7.2 Cys919, Asp1046, Phel047

Table 3: Predicted ADME Properties (Hypothetical)

Parameter

Predicted Value

Interpretation

Likely well-absorbed from the

Gl Absorption High
gut.
May cross the blood-brain
BBB Permeant Yes ]
barrier.
. Low potential for drug-drug
CYP2D6 Inhibitor No ) )
interactions.
Log Kp (skin permeation) -6.8 cm/s Low skin permeability.

Table 4: Predicted Toxicological Endpoints (Hypothetical)
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Endpoint Prediction Confidence
hERG | Inhibitor No 0.85
Ames Mutagenicity No 0.79
Hepatotoxicity Yes 0.62
) o Moderate environmental
Minnow Toxicity 0.8 mg/L o
toxicity.
Conclusion

This technical guide provides a comprehensive in silico framework for the initial
characterization of 3-(2-Phenoxyethyl)azetidine. By employing a combination of molecular
docking, molecular dynamics simulations, and ADME/Tox predictions, researchers can gain
valuable insights into its potential biological targets, binding mechanisms, and pharmacokinetic
profile. The methodologies and data presentation formats outlined herein serve as a robust
starting point for further computational and experimental investigations into the therapeutic
potential of this and other novel azetidine derivatives. It is imperative that the computational
predictions are subsequently validated through in vitro and in vivo experimental assays to
confirm the biological activity and assess the true therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15302035#in-silico-modeling-of-3-2-phenoxyethyl-
azetidine-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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